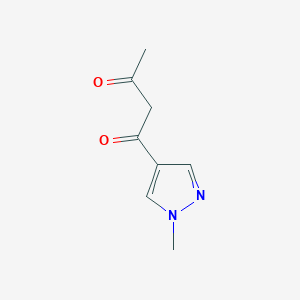![molecular formula C15H16ClNO B1422859 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide CAS No. 1311314-85-8](/img/structure/B1422859.png)
2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide
Descripción general
Descripción
2-Chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide, also known as 2-Chloro-N-ethylnaphthamide, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C13H14ClNO. It is a derivative of naphthalene, a type of aromatic hydrocarbon. 2-Chloro-N-ethylnaphthamide is a versatile compound that can be used for a variety of applications, such as in synthetic organic chemistry, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : The synthesis of novel N-(naphthalen-1-yl)propanamide derivatives was explored, with findings indicating significant antimicrobial activities against bacteria and fungi. Notably, compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and others showed potent activity against certain bacterial and fungal species (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic Activities : Research on 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives revealed their potential in antimicrobial and cytotoxic activities. Certain compounds demonstrated high cytotoxicity against human leukemia cells and other cancer cell lines (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Anti-Parkinson's Activity : A study on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives revealed their potential as anti-Parkinson's agents. Certain compounds showed significant free radical scavenging activity and protected the diseased brain in a rat model of Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anticancer Activity : Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, including those with naphthalene moieties, were synthesized and showed promising antioxidant and anticancer activities against glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Enantioseparation Studies : The chiral separation of cinacalcet and its related compounds, including N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, was achieved by high-performance liquid chromatography. This research aids in understanding the pharmacological effects of different enantiomers (Yang, Li, Yao, Qing, & Shen, 2019).
Supramolecular Interaction Studies : The interaction between napropamide and β-cyclodextrin was studied, revealing the formation of an inclusion complex. This study has implications for the development of novel drug delivery systems (Tang, Liu, Wang, & Chen, 2004).
Mecanismo De Acción
Mode of Action
It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking due to the presence of the naphthalene ring and the amide group .
Biochemical Pathways
Given the structural similarity to other naphthalene derivatives, it may interact with pathways involving aromatic compounds .
Pharmacokinetics
The amide group may be subject to enzymatic hydrolysis, affecting metabolism .
Action Environment
The action of 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability of this compound may also be affected by these factors .
Propiedades
IUPAC Name |
2-chloro-N-(1-naphthalen-2-ylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-8-7-12-5-3-4-6-14(12)9-13/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSDKXVASPHSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



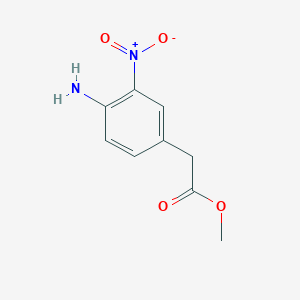
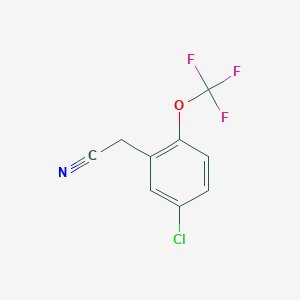
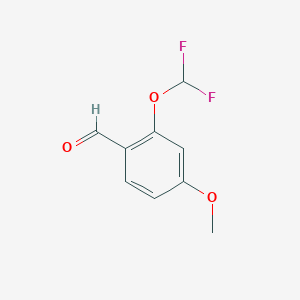


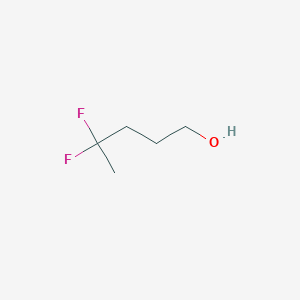
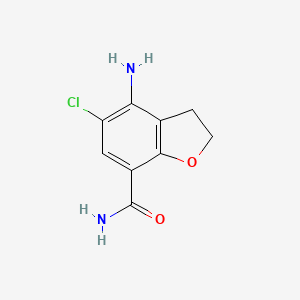
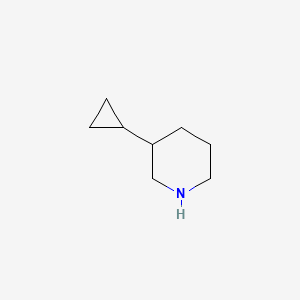
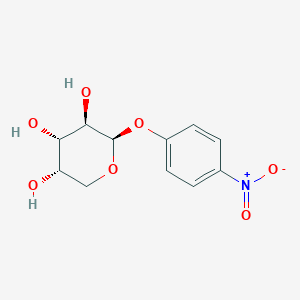
![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)
